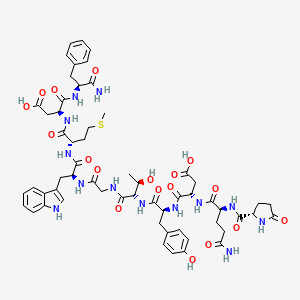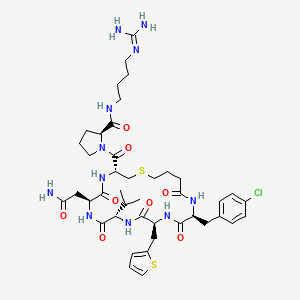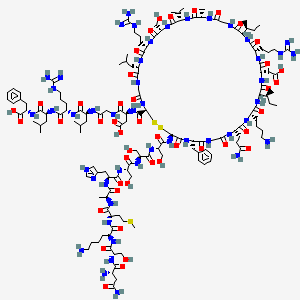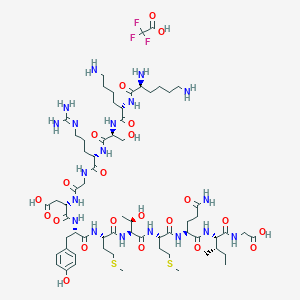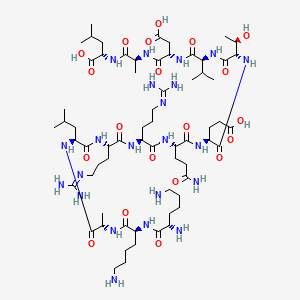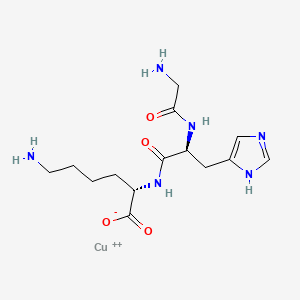
铜肽
科学研究应用
铜肽复合物具有广泛的科学研究应用:
作用机制
铜肽复合物通过多种机制发挥其作用:
胶原蛋白合成: 它增加I型胶原蛋白和糖胺聚糖的合成和沉积.
基质金属蛋白酶调节: 铜肽复合物增加基质金属蛋白酶-2和基质金属蛋白酶抑制剂-1和-2的表达,在组织重塑中发挥作用.
抗氧化活性: 该化合物为超氧化物歧化酶提供铜,超氧化物歧化酶是一种减少氧化应激的酶.
抗炎作用: 铜肽复合物阻止损伤期间铁的释放,从而减少炎症.
血管生成: 它增加损伤部位的血管生成,促进伤口愈合.
生化分析
Biochemical Properties
Prezatide copper plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .
Cellular Effects
Prezatide copper has profound effects on various types of cells and cellular processes. It improves skin elasticity, density, and firmness, reduces fine lines and wrinkles, reduces photodamage, and increases keratinocyte proliferation . Prezatide copper also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .
Molecular Mechanism
The molecular mechanism of action of Prezatide copper is complex. It is thought that its antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti-inflammatory ability due to the blockage of iron (Fe2+) release during injury . Prezatide copper also increases angiogenesis to injury sites .
Temporal Effects in Laboratory Settings
It is known that Prezatide copper, both free and in complex with copper, can pass through the stratum corneum , indicating its stability and potential long-term effects on cellular function.
Metabolic Pathways
It is known to increase the synthesis and deposition of type I collagen and glycosaminoglycan, suggesting its involvement in these metabolic pathways .
Transport and Distribution
Prezatide copper can pass through the stratum corneum, indicating its ability to be transported and distributed within cells and tissues
准备方法
合成路线和反应条件
铜肽复合物是通过将由甘氨酸、组氨酸和赖氨酸组成的三肽铜肽与铜离子结合来合成的 . 该三肽首先通过固相肽合成法合成,其中氨基酸被顺序添加到固定在固体树脂上的不断增长的肽链上。 合成三肽后,将其从树脂上切割下来并进行纯化 .
然后将纯化的三肽在受控条件下与铜离子反应,形成铜肽复合物 . 该反应通常在中性pH值的水溶液中进行,产生的复合物通过透析或色谱等技术进行纯化 .
工业生产方法
在工业环境中,铜肽复合物是使用大规模固相肽合成,然后与铜离子络合来生产的 . 该过程涉及自动化肽合成仪和大规模纯化系统,以确保高产率和纯度 .
化学反应分析
反应类型
铜肽复合物经历各种化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和分子氧.
还原: 常用的还原剂包括抗坏血酸和硼氢化钠.
形成的主要产物
取代: 主要产物是三肽铜肽和取代的金属络合物.
相似化合物的比较
属性
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-ACMTZBLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237492 | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate | |
| Record name | Prezatide copper | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89030-95-5 | |
| Record name | Prezatide copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prezatide copper | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Prezatide copper exert its effects at the molecular level?
A1: Prezatide copper primarily acts by binding to copper ions, forming a stable complex. This complex interacts with various target molecules and influences gene expression, ultimately impacting cellular processes. [, ] For instance, it has been shown to modulate the expression of genes involved in collagen synthesis, angiogenesis, and DNA repair. [, ] While the exact mechanisms are still under investigation, the ability of Prezatide copper to interact with copper ions and modulate gene expression appears central to its diverse biological activities.
Q2: What is the structure of Prezatide copper, and what is known about its stability?
A2: Prezatide copper is a tripeptide with the amino acid sequence glycyl-L-histidyl-L-lysine complexed with a copper(II) ion. Its molecular formula is C14H22CuN6O4. While the precise structural characterization data might require further detailed investigation, its copper-binding capacity is well-documented. [] Studies on its stability under various conditions, such as different pH levels and temperatures, are crucial to understand its behavior in formulations and biological environments. This information is particularly relevant for developing stable and effective products containing Prezatide copper.
Q3: What evidence supports the anti-cancer potential of Prezatide copper?
A3: Research suggests that Prezatide copper might possess anti-cancer properties. Studies using the Connectivity Map, a tool that analyzes gene expression profiles, revealed that Prezatide copper could reverse the expression of genes overexpressed in aggressive metastatic human colon cancer. [] Furthermore, it has demonstrated the ability to reactivate programmed cell death in specific cultured human cancer cell lines. [] Notably, in vivo studies using a mouse model of Sarcoma 180 showed significant tumor suppression when treated with Prezatide copper and ascorbic acid. [] While these findings are promising, further investigations are necessary to validate these initial observations and elucidate the underlying mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)
